molecular formula C20H17NO4 B11543022 1-{[4-(Benzyloxy)phenoxy]methyl}-4-nitrobenzene

1-{[4-(Benzyloxy)phenoxy]methyl}-4-nitrobenzene

Cat. No.: B11543022
M. Wt: 335.4 g/mol
InChI Key: RLNOVFPFKWIXID-UHFFFAOYSA-N
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Description

1-{[4-(Benzyloxy)phenoxy]methyl}-4-nitrobenzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring both benzyloxy and nitro functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Benzyloxy)phenoxy]methyl}-4-nitrobenzene typically involves the reaction of 4-fluoronitrobenzene with benzyl alcohol. This reaction is facilitated by the presence of a base, such as potassium carbonate, and is carried out in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the fluorine atom is replaced by the benzyloxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(Benzyloxy)phenoxy]methyl}-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

1-{[4-(Benzyloxy)phenoxy]methyl}-4-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[4-(Benzyloxy)phenoxy]methyl}-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Uniqueness: 1-{[4-(Benzyloxy)phenoxy]methyl}-4-nitrobenzene is unique due to the presence of both benzyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

1-nitro-4-[(4-phenylmethoxyphenoxy)methyl]benzene

InChI

InChI=1S/C20H17NO4/c22-21(23)18-8-6-17(7-9-18)15-25-20-12-10-19(11-13-20)24-14-16-4-2-1-3-5-16/h1-13H,14-15H2

InChI Key

RLNOVFPFKWIXID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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